molecular formula C14H14O2 B104625 2-Naphthalenebutanoic acid CAS No. 782-28-5

2-Naphthalenebutanoic acid

Cat. No. B104625
CAS RN: 782-28-5
M. Wt: 214.26 g/mol
InChI Key: HBRVUQIGDLSBCB-UHFFFAOYSA-N
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Description

2-Naphthalenebutanoic acid, also known as 4-(naphthalen-2-yl)butanoic acid, is a compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . It is also known by other synonyms such as 2-Naphthalenebutyric acid and 4-(2-Naphthyl)butanoic acid .


Molecular Structure Analysis

The InChI string for 2-Naphthalenebutanoic acid is InChI=1S/C14H14O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,15,16) . The Canonical SMILES is C1=CC=C2C=C(C=CC2=C1)CCCC(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Naphthalenebutanoic acid are not available, it’s important to note that acid-base reactions are some of the most important processes in chemical and biological systems .


Physical And Chemical Properties Analysis

2-Naphthalenebutanoic acid has a molecular weight of 214.26 g/mol . Its computed properties include an XLogP3 of 3.7 and a Hydrogen Bond Donor Count of 1 .

Scientific Research Applications

Anaerobic Degradation of Naphthalene

Research has investigated anaerobic degradation pathways for naphthalene, a polycyclic aromatic hydrocarbon, revealing the formation of 2-naphthoic acid as a central metabolite. In this process, naphthalene undergoes carboxylation to form 2-naphthoic acid, which is sequentially reduced through hydrogenation reactions, eliminating double bonds before ring cleavage. This pathway suggests the stepwise reduction of the aromatic ring system as a characteristic process in anaerobic naphthalene degradation (Meckenstock et al., 2000).

Application in Molecular Imaging

The compound NST732, a member of the ApoSense family, which includes 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, has been highlighted for its potential in molecular imaging. This molecule is particularly noted for its selective targeting, binding, and accumulation within cells undergoing apoptotic cell death, making it a promising candidate for monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Bioremediation of Industrial Pollutants

Studies have demonstrated the efficacy of solvent extraction techniques in removing naphthalene-2-ol, a biologically recalcitrant pollutant commonly found in dye wastewater, from aqueous solutions. This method, using mixed solvents, has shown high extraction efficiency, indicating a potential application for bioremediation in industrial settings (Shao et al., 2016).

Supramolecular Chemistry and Material Science

Naphthalene diimides, including those related to 2-naphthalenebutanoic acid, have been extensively researched for their applications in supramolecular chemistry and material science. They have been utilized in sensors, molecular switching devices, catalysis, and even in medical applications due to their ability to form host-guest complexes and intercalate with DNA (Kobaisi et al., 2016).

Naphthalene Sulfonates in Environmental Management

The decomposition of naphthalene sulfonates, like 2-naphthalenesulfonate, in aqueous solutions has been a subject of study, especially in the context of environmental management. Techniques involving ozonation combined with UV radiation have been explored for the efficient removal of these compounds, which are significant pollutants in the dye and textile industries (Chen et al., 2002).

Safety And Hazards

When handling 2-Naphthalenebutanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

4-naphthalen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRVUQIGDLSBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277604
Record name 2-Naphthalenebutanoic acid
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenebutanoic acid

CAS RN

782-28-5
Record name 2-Naphthalenebutanoic acid
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Record name NSC 3036
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Record name 2-Naphthalenebutyric acid
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Record name 2-Naphthalenebutanoic acid
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Record name 4-(naphthalen-2-yl)butanoic acid
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Synthesis routes and methods

Procedure details

To 300 ml of triethylene glycol contained in a 1-liter, 3-neck flask equipped with a magnetic stirrer, thermometer and take-off condenser was added 77.0 g (0.34 mole) of 4-(2-naphthyl)-4-oxobutyric acid, 61.2 g (1.09 moles) potassium hydroxide pellets and 45.44 ml of hydrazine monohydrate. The reaction mixture was heated up to 100°-110° C. with stirring and held there for 90 minutes. The temperature was gradually increased to 195° C. over 4 hours. Strong gas evolution commenced at about 130° C. with some distillate coming over above 140° C. The reaction mixture was allowed to cool and then stirred at room temperature overnight. Next morning the reaction mixture was diluted with ice water and while cooling in ice was acidified with conc. hydrochloric acid. The white solids were collected by filtration, washed with warm water and air-dried to yield 69.0 g (94.9% by weight yield) of γ-(2-naphthyl) butyric acid. M.P. 96°-99° C.; M/e 214; λmax 276 (5,580) ethanol.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
45.44 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JJ Fitt, HW Gschwend - The Journal of Organic Chemistry, 1984 - ACS Publications
The synthesis of E-1, 3-dienes by the Wittig reaction of aldehydes and ylides is described. Sir: The Wittig reaction of aldehydes with salt-free Ph3P= CHR (R= alkyl) is an excellent …
Number of citations: 42 pubs.acs.org
GC Andrews, TC Crawford… - The Journal of Organic …, 1981 - ACS Publications
While the chemistry of the derivatization1 and oxidative degradation2 of L-ascorbic acid (1) is well documented, its behavior under reductive conditions has been little studied. During …
Number of citations: 86 pubs.acs.org
V Premasagar, VA Palaniswamy… - The Journal of Organic …, 1981 - ACS Publications
Several acidic reagents are available for the preparation of cyclic ketones from 3-and 4-aryl-substituted carboxylic acids. 1 Literature references to the use of methanesulfonic acid (MSA…
Number of citations: 91 pubs.acs.org
J Wrobel, A Dietrich, BJ Gorham… - The Journal of Organic …, 1990 - ACS Publications
Cyclic analogues (4-6) of tolrestat (1) and oxotolrestat (2) were prepared by employing novel synthesis routes for the formation of the required y-,-, and e-lactams. In this regard 2, 3, 4, 5-…
Number of citations: 40 pubs.acs.org
G Ortar, MG Cascio, L De Petrocellis… - Journal of medicinal …, 2007 - ACS Publications
… For the preparation of 7-pentyl-2-naphthalenebutanoic acid (4o), 7-hydroxy-2-naphthalenyl triflate (15) (36) was employed as the starting material. Protection of the phenol function …
Number of citations: 69 pubs.acs.org
B Hulin, M Koreeda - The Journal of Organic Chemistry, 1984 - ACS Publications
0 Yields of the distilled or recrystallized material. b Reported melting points are given in parentheses. c The reaction was stopped after 6 h at-78 C. d Reference 6. e Reference 7. f …
Number of citations: 42 pubs.acs.org

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